

kinetic parameters VfTA enzyme neomenthol production

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Compound Focus: (+)-Neomenthol

CAS No.: 2216-52-6

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VfTA Kinetic Parameters and Assay Conditions

The table below summarizes the key kinetic parameters of VfTA for the amination of (-)-menthone to produce (+)-neomenthylamine [1] [2].

Parameter	Value	Experimental Condition
K_M for (-)-Menthone	10.58 ± 1.12 mM	pH 6.0, 30°C
k_{cat} for (-)-Menthone	0.55 ± 0.02 s ⁻¹	pH 6.0, 30°C
k_{cat}/K_M for (-)-Menthone	0.052 ± 0.005 s ⁻¹ mM ⁻¹	pH 6.0, 30°C

| K_M for S-MBA (amino donor) | 1.58 ± 0.19 mM | pH 6.0, 30°C | | k_{cat} for S-MBA | 1.48 ± 0.04 s⁻¹ | pH 6.0, 30°C | | k_{cat}/K_M for S-MBA | 0.94 ± 0.11 s⁻¹ mM⁻¹ | pH 6.0, 30°C | | **Optimal pH** | 6.0 | Potassium phosphate buffer | | **Optimal Temperature** | 30°C | - | | **Thermostability ($t_{1/2}$)** | ~15 hours at 30°C ~5 hours at 40°C ~1 hour at 50°C | 2 mg/mL purified enzyme in storage buffer |

Detailed Experimental Protocol

This section outlines the methodology used to determine the kinetic parameters in the table above [1] [2].

Protein Purification

- **Expression Host:** The gene for VfTA was cloned into a pET-28a(+) vector and expressed in *E. coli* BL21(DE3) cells.
- **Induction:** Protein expression was induced with 0.2 mM IPTG when the culture OD₆₀₀ reached 0.6, followed by incubation for 24 hours at 16°C.
- **Purification:** The enzyme was purified using nickel-affinity chromatography (Ni-NTA His-trap column) due to a His-tag. The purified enzyme was stored in a buffer containing 25% (v/v) glycerin at -80°C.

Standard Activity Assay

The standard reaction mixture to test VfTA activity contained [2]:

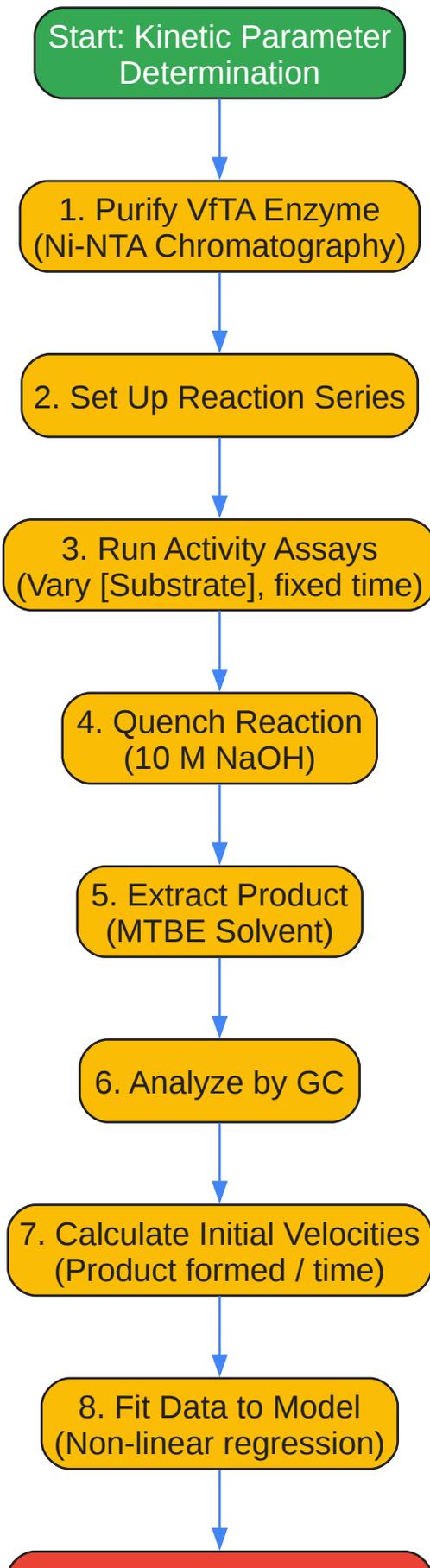
- **Substrate:** 5 mM (-)-menthone
- **Amino Donor:** 30 mM (S)- α -methylbenzylamine (S-MBA)
- **Cofactor:** 2 mM Pyridoxal-5'-phosphate (PLP)
- **Enzyme:** 1.5 mg/mL of purified VfTA
- **Buffer:** Potassium phosphate buffer (pH 6.0)
- **Temperature:** 30°C
- **Reaction Time:** 20 minutes
- **Quenching & Extraction:** The reaction was quenched with 10 M NaOH and the product was extracted with methyl tert-butyl ether (MTBE) for analysis.

Determination of Kinetic Parameters

- For K_M and k_{cat} of (-)-menthone, the substrate concentration was varied (0-50 mM) while the concentration of S-MBA was kept constant at a saturating 60 mM.
- Similarly, for K_M and k_{cat} of S-MBA, its concentration was varied while (-)-menthone was kept at a saturating concentration.
- Reactions were performed under the standard assay conditions, quenched, and analyzed by Gas Chromatography (GC).
- The data was fitted using non-linear regression in software such as GraphPad Prism or Origin to obtain the kinetic parameters [2].

Experimental Workflow

The following diagram illustrates the logical workflow for determining the kinetic parameters of VfTA.



End: Obtain K_m and k_{Cat}

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Frequently Asked Questions & Troubleshooting

Q1: Our measured reaction velocity is lower than expected. What could be the cause?

- **Enzyme Stability:** VfTA has a half-life of only ~1 hour at 50°C. Ensure assays are performed at the optimal 30°C and that the enzyme is stored at -80°C in a glycerol-containing buffer to maintain stability [2].
- **Cofactor Omission:** Confirm that the essential cofactor PLP is fresh and added to the reaction mixture at a final concentration of 0.5-2 mM. Its absence will drastically reduce activity [1] [2].
- **Substrate Solubility:** (-)-Menthone has limited solubility in aqueous buffers. The original protocol uses 2% (v/v) DMSO to help solubilize it. Ensure your substrate is fully in solution [2].
- **pH Check:** VfTA has a sharp pH optimum at 6.0. Verify the pH of your potassium phosphate buffer precisely, as deviation can significantly impact activity [2].

Q2: How can I verify that I am correctly measuring initial rates? The determination of K_M and k_{cat} is predicated on measuring **initial rates**, where the reaction velocity is linear. A common mistake is measuring after the reaction has slowed down [3].

- **Perform a Time Course:** Run your standard assay and take multiple time points (e.g., 5, 10, 15, 20 minutes). Plot product formed vs. time.
- **Identify Linear Range:** Use the time period where the increase in product is linear for your calculations. For VfTA, the published protocol uses a 20-minute assay, confirming it falls within the initial rate period [2].

Q3: Why is it important to use the correct enzyme classification (EC number)? Using the correct EC number ensures you are working with and comparing literature data for the correct enzymatic reaction. Similar enzyme names can refer to entirely different proteins with different kinetic properties. The EC system, based on the catalyzed reaction, is the most reliable way to avoid this confusion [3].

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